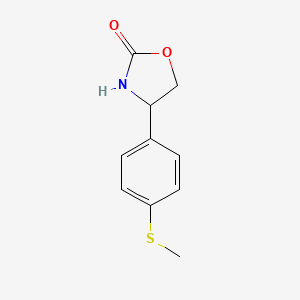![molecular formula C11H14ClF2N B13627428 3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride CAS No. 2792201-52-4](/img/structure/B13627428.png)
3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride is a chemical compound with the molecular formula C11H14ClF2N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluorophenyl group attached to the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzyl chloride and pyrrolidine.
Reaction: The 3,4-difluorobenzyl chloride is reacted with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Formation of Hydrochloride Salt: The resulting product, 3-[(3,4-Difluorophenyl)methyl]pyrrolidine, is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a tool compound in biological research to study the effects of difluorophenyl groups on biological systems.
Chemical Synthesis: It is utilized in various organic synthesis reactions to create complex molecules for research and development.
Mecanismo De Acción
The mechanism of action of 3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for its target, while the pyrrolidine ring can influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3,4-Difluorophenyl)methyl]pyrrolidine
- 3-[(3,4-Difluorophenyl)methyl]piperidine
- 3-[(3,4-Difluorophenyl)methyl]morpholine
Uniqueness
3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride is unique due to the presence of both the difluorophenyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluorophenyl group enhances its stability and lipophilicity, while the pyrrolidine ring provides a versatile scaffold for further modifications.
Propiedades
Número CAS |
2792201-52-4 |
|---|---|
Fórmula molecular |
C11H14ClF2N |
Peso molecular |
233.68 g/mol |
Nombre IUPAC |
3-[(3,4-difluorophenyl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H13F2N.ClH/c12-10-2-1-8(6-11(10)13)5-9-3-4-14-7-9;/h1-2,6,9,14H,3-5,7H2;1H |
Clave InChI |
GATDCJJPVWDKIY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1CC2=CC(=C(C=C2)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


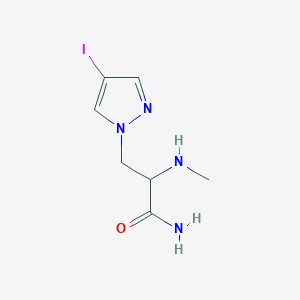
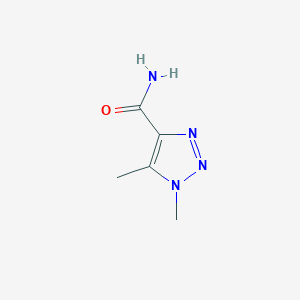
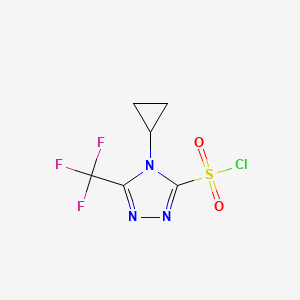
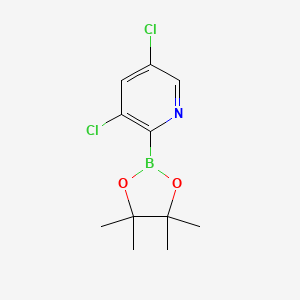

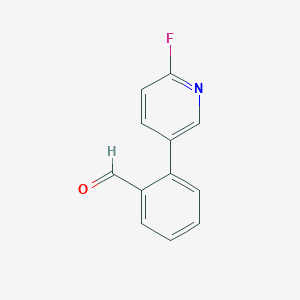
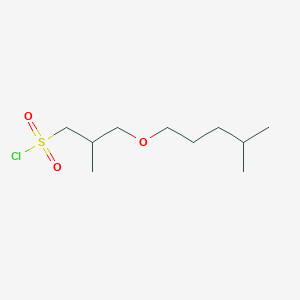
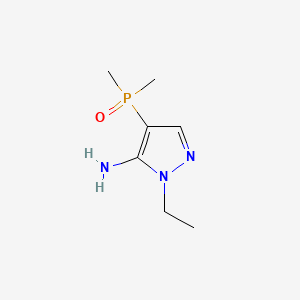
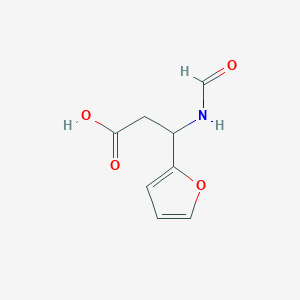
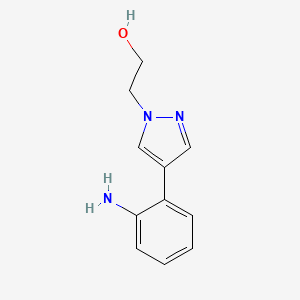
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B13627408.png)
![2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13627431.png)
![2-Ethynylbicyclo[4.1.0]heptane](/img/structure/B13627433.png)
